molecular formula C14H10Cl3FN2O2 B3606656 Ethyl 2,5,6-trichloro-4-[(3-fluorophenyl)amino]pyridine-3-carboxylate

Ethyl 2,5,6-trichloro-4-[(3-fluorophenyl)amino]pyridine-3-carboxylate

Cat. No.: B3606656
M. Wt: 363.6 g/mol
InChI Key: YFPPBUZUHYHQJN-UHFFFAOYSA-N
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Description

Ethyl 2,5,6-trichloro-4-[(3-fluorophenyl)amino]pyridine-3-carboxylate is a synthetic organic compound characterized by its unique chemical structure. This compound belongs to the class of pyridine derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,5,6-trichloro-4-[(3-fluorophenyl)amino]pyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The starting material, 2,5,6-trichloropyridine, undergoes nitration to introduce a nitro group at the 4-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Amination: The resulting 4-amino-2,5,6-trichloropyridine is then reacted with 3-fluoroaniline to form the desired product.

    Esterification: Finally, the carboxylic acid group is esterified with ethanol to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,5,6-trichloro-4-[(3-fluorophenyl)amino]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.

    Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions include substituted pyridine derivatives, oxidized or reduced amino compounds, and carboxylic acids.

Scientific Research Applications

Ethyl 2,5,6-trichloro-4-[(3-fluorophenyl)amino]pyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2,5,6-trichloro-4-[(3-fluorophenyl)amino]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,5,6-Trichloropyridine: A precursor in the synthesis of the compound.

    3-Fluoroaniline: Another precursor used in the synthesis.

    Ethyl 4-aminopyridine-3-carboxylate: A structurally similar compound with different substituents.

Uniqueness

Ethyl 2,5,6-trichloro-4-[(3-fluorophenyl)amino]pyridine-3-carboxylate is unique due to the combination of its trichloro and fluoro substituents, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

ethyl 2,5,6-trichloro-4-(3-fluoroanilino)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl3FN2O2/c1-2-22-14(21)9-11(10(15)13(17)20-12(9)16)19-8-5-3-4-7(18)6-8/h3-6H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPPBUZUHYHQJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N=C1Cl)Cl)Cl)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl3FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2,5,6-trichloro-4-[(3-fluorophenyl)amino]pyridine-3-carboxylate
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Ethyl 2,5,6-trichloro-4-[(3-fluorophenyl)amino]pyridine-3-carboxylate
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Ethyl 2,5,6-trichloro-4-[(3-fluorophenyl)amino]pyridine-3-carboxylate

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